molecular formula C18H13ClN2O6S B12798813 2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy- CAS No. 27757-95-5

2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy-

Cat. No.: B12798813
CAS No.: 27757-95-5
M. Wt: 420.8 g/mol
InChI Key: BZRQQRFJGITEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Pigment Red 52 typically involves the diazotization of 4-chloro-2-aminobenzenesulfonic acid, followed by coupling with 2-naphthol-3,6-disulfonic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of C.I. Pigment Red 52 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is isolated by filtration, washed to remove impurities, and dried to obtain the pigment in powder form .

Chemical Reactions Analysis

Types of Reactions

C.I. Pigment Red 52 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C.I. Pigment Red 52 has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism by which C.I. Pigment Red 52 exerts its effects is through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular structure, particularly the azo bond and the aromatic rings, plays a crucial role in this process. The pigment’s stability and resistance to chemical reactions are attributed to the presence of sulfonic acid groups, which enhance its solubility and dispersibility in various media .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C.I. Pigment Red 52 stands out due to its unique combination of vibrant color, excellent lightfastness, and chemical stability. Its specific molecular structure, including the presence of multiple sulfonic acid groups, provides enhanced solubility and dispersibility, making it highly suitable for various industrial applications .

Properties

CAS No.

27757-95-5

Molecular Formula

C18H13ClN2O6S

Molecular Weight

420.8 g/mol

IUPAC Name

4-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13ClN2O6S/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24/h2-8,22H,1H3,(H,23,24)(H,25,26,27)

InChI Key

BZRQQRFJGITEMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.